Synthetic Yield of the (E)-Stereoisomer via Alkoxide-Induced Ring Opening vs. Johnson–Claisen Methodology
The (E)-4-methyl-3-phenylhex-4-enoic acid (CAS 1391762-87-0, the stereodefined form corresponding to CAS 1371641-17-6) was obtained in 65% isolated yield via potassium tert-butoxide-mediated ring opening of 2-methyl-3-phenyl-2-vinylcyclobutanone in THF at room temperature over 5.0 h [1]. This alkoxide-induced method provides a complementary approach to the Johnson–Claisen rearrangement conventionally used for γ,δ-unsaturated esters, with the advantage of complete regioselectivity and stereospecificity for the (E)-olefin geometry, whereas Johnson–Claisen conditions typically produce mixtures of olefin isomers requiring separation [2].
| Evidence Dimension | Isolated synthetic yield for (E)-4-methyl-3-phenylhex-4-enoic acid |
|---|---|
| Target Compound Data | 65% yield (CAS 1391762-87-0, via t-BuOK ring opening of 2-methyl-3-phenyl-2-vinylcyclobutanone) |
| Comparator Or Baseline | Johnson–Claisen rearrangement: typical yields 50–80% but often producing E/Z mixtures requiring chromatographic separation; no direct yield reported for this specific substrate via Johnson–Claisen |
| Quantified Difference | 65% with complete (E)-selectivity vs. variable selectivity from Johnson–Claisen; the alkoxide route eliminates olefin isomer separation |
| Conditions | Potassium tert-butoxide (t-BuOK), THF, room temperature, 5.0 h; substrate: 2-methyl-3-phenyl-2-vinylcyclobutanone |
Why This Matters
Procurement of CAS 1371641-17-6 or its (E)-isomer for synthetic chemistry applications is supported by a published, stereospecific route with defined yield, informing cost-per-gram estimates and synthetic feasibility assessment.
- [1] Ji, X.; Wang, Q.; Goeke, A. Alkoxide-Induced Ring Opening of Bicyclic 2-Vinylcyclobutanones: A Convenient Synthesis of 2-Vinyl-Substituted 3-Cycloalkene-1-Carboxylic Acid Esters. Beilstein J. Org. Chem. 2012, 8, 728–734. Compound 5f: (E)-4-methyl-3-phenylhex-4-enoic acid, 65% yield. View Source
- [2] Ji, X.; Wang, Q.; Goeke, A. Beilstein J. Org. Chem. 2012, 8, 728–734 (discussion of Johnson–Claisen comparison, p. 733). View Source
